molecular formula C14H12O4S B14257202 2-[(Benzenesulfonyl)methyl]-2H-1,3-benzodioxole CAS No. 185543-31-1

2-[(Benzenesulfonyl)methyl]-2H-1,3-benzodioxole

Katalognummer: B14257202
CAS-Nummer: 185543-31-1
Molekulargewicht: 276.31 g/mol
InChI-Schlüssel: XLAVYUONZWEOJJ-UHFFFAOYSA-N
Achtung: Nur für Forschungszwecke. Nicht für den menschlichen oder tierärztlichen Gebrauch.
Auf Lager
  • Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
  • Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.

Beschreibung

2-[(Benzenesulfonyl)methyl]-2H-1,3-benzodioxole is an organic compound with the molecular formula C14H12O4S It is a derivative of benzenesulfonic acid and benzodioxole, featuring a sulfonyl group attached to a benzodioxole ring

Vorbereitungsmethoden

Synthetic Routes and Reaction Conditions

The synthesis of 2-[(Benzenesulfonyl)methyl]-2H-1,3-benzodioxole typically involves the reaction of benzenesulfonyl chloride with 2H-1,3-benzodioxole in the presence of a base. The reaction is carried out under controlled conditions to ensure the formation of the desired product. The general reaction scheme is as follows:

    Reactants: Benzenesulfonyl chloride and 2H-1,3-benzodioxole.

    Catalyst: A base such as triethylamine or pyridine.

    Solvent: Anhydrous dichloromethane or another suitable organic solvent.

    Conditions: The reaction mixture is stirred at room temperature or slightly elevated temperatures until the reaction is complete.

Industrial Production Methods

Industrial production of this compound may involve similar synthetic routes but on a larger scale. The process may be optimized for higher yields and purity, utilizing advanced techniques such as continuous flow reactors and automated synthesis systems.

Analyse Chemischer Reaktionen

Types of Reactions

2-[(Benzenesulfonyl)methyl]-2H-1,3-benzodioxole undergoes various chemical reactions, including:

    Oxidation: The sulfonyl group can be oxidized to form sulfone derivatives.

    Reduction: Reduction of the sulfonyl group can yield sulfide derivatives.

    Substitution: The compound can participate in nucleophilic substitution reactions, where the sulfonyl group is replaced by other nucleophiles.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include hydrogen peroxide and potassium permanganate.

    Reduction: Reducing agents such as lithium aluminum hydride or sodium borohydride are used.

    Substitution: Nucleophiles like amines, thiols, and alcohols can react with the sulfonyl group under basic or acidic conditions.

Major Products Formed

    Oxidation: Sulfone derivatives.

    Reduction: Sulfide derivatives.

    Substitution: Various substituted benzodioxole derivatives depending on the nucleophile used.

Wissenschaftliche Forschungsanwendungen

2-[(Benzenesulfonyl)methyl]-2H-1,3-benzodioxole has several applications in scientific research:

    Chemistry: Used as a building block in organic synthesis for the preparation of more complex molecules.

    Biology: Studied for its potential biological activities, including antimicrobial and anticancer properties.

    Medicine: Investigated for its potential use in drug development, particularly as a scaffold for designing new therapeutic agents.

    Industry: Utilized in the production of specialty chemicals and materials with specific properties.

Wirkmechanismus

The mechanism of action of 2-[(Benzenesulfonyl)methyl]-2H-1,3-benzodioxole involves its interaction with specific molecular targets and pathways. The sulfonyl group can form strong interactions with proteins and enzymes, potentially inhibiting their activity. This interaction can lead to various biological effects, such as antimicrobial or anticancer activity, depending on the specific target and pathway involved.

Vergleich Mit ähnlichen Verbindungen

Similar Compounds

    Benzenesulfonyl chloride: A precursor in the synthesis of sulfonyl derivatives.

    2-Methylbenzenesulfonyl chloride: A similar compound with a methyl group attached to the benzene ring.

    Benzenesulfonic acid: A related compound with a sulfonic acid group instead of a sulfonyl group.

Uniqueness

2-[(Benzenesulfonyl)methyl]-2H-1,3-benzodioxole is unique due to the presence of both a benzenesulfonyl group and a benzodioxole ring. This combination imparts distinct chemical properties and reactivity, making it valuable for various applications in research and industry.

Eigenschaften

CAS-Nummer

185543-31-1

Molekularformel

C14H12O4S

Molekulargewicht

276.31 g/mol

IUPAC-Name

2-(benzenesulfonylmethyl)-1,3-benzodioxole

InChI

InChI=1S/C14H12O4S/c15-19(16,11-6-2-1-3-7-11)10-14-17-12-8-4-5-9-13(12)18-14/h1-9,14H,10H2

InChI-Schlüssel

XLAVYUONZWEOJJ-UHFFFAOYSA-N

Kanonische SMILES

C1=CC=C(C=C1)S(=O)(=O)CC2OC3=CC=CC=C3O2

Herkunft des Produkts

United States

Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten

Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.